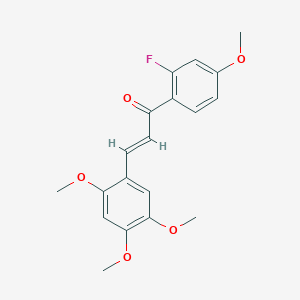![molecular formula C20H16ClNO5S2 B11475291 3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475291.png)
3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound with a unique structure that combines a thienopyridine core with chlorobenzenesulfonyl and hydroxy-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting with the preparation of the thienopyridine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chlorine atom could result in a variety of substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm this.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. The exact pathways and targets would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzenesulfonyl chloride: A simpler compound with a similar sulfonyl chloride group.
4-Chlorobenzenesulfonyl chloride: Another related compound with the sulfonyl chloride group in a different position.
3,4-Dichlorobenzenesulfonyl chloride: A compound with two chlorine atoms on the benzene ring.
Uniqueness
What sets 3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart is its combination of functional groups and the thienopyridine core. This unique structure gives it distinct chemical and biological properties that are not found in simpler related compounds.
Properties
Molecular Formula |
C20H16ClNO5S2 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C20H16ClNO5S2/c1-27-16-8-11(2-7-15(16)23)14-9-18(24)22-19-17(10-28-20(14)19)29(25,26)13-5-3-12(21)4-6-13/h2-8,10,14,23H,9H2,1H3,(H,22,24) |
InChI Key |
WFLWZVPFPWFUJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopentyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11475209.png)
![5-chloro-3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11475215.png)
![(Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B11475223.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}cyclopropanecarboxamide](/img/structure/B11475233.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475237.png)
![1-(2-chlorophenyl)-6-cyclohexyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11475250.png)
![4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11475253.png)
![3-{5-[2-(4-Bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B11475269.png)
![N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11475272.png)
![3-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475275.png)
![1,3-dimethyl-5-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11475293.png)
![4-[(Cyclohexylcarbonyl)(phenylsulfonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B11475301.png)

![N~2~-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide](/img/structure/B11475309.png)
